molecular formula C16H10ClN5S B11384608 6-[(E)-2-(2-chlorophenyl)ethenyl]-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(E)-2-(2-chlorophenyl)ethenyl]-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11384608
M. Wt: 339.8 g/mol
InChI Key: ZKOHDUUILPWIOJ-AATRIKPKSA-N
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Description

4-{6-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRIDINE is a complex organic compound that features a triazolothiadiazole core linked to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRIDINE typically involves multi-step organic reactions. The process begins with the preparation of the triazolothiadiazole core, which is then coupled with a pyridine derivative. Common reagents used in these reactions include chlorinated solvents, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{6-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRIDINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation and nitration are common substitution reactions for this compound, often using reagents like chlorine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Chlorine, nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-{6-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRIDINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{6-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{6-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRIDINE is unique due to its triazolothiadiazole core, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H10ClN5S

Molecular Weight

339.8 g/mol

IUPAC Name

6-[(E)-2-(2-chlorophenyl)ethenyl]-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H10ClN5S/c17-13-4-2-1-3-11(13)5-6-14-21-22-15(19-20-16(22)23-14)12-7-9-18-10-8-12/h1-10H/b6-5+

InChI Key

ZKOHDUUILPWIOJ-AATRIKPKSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=NN3C(=NN=C3S2)C4=CC=NC=C4)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=NN3C(=NN=C3S2)C4=CC=NC=C4)Cl

Origin of Product

United States

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